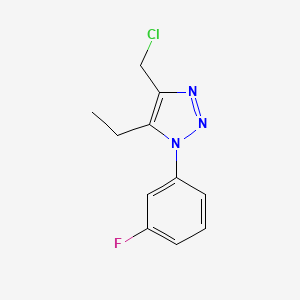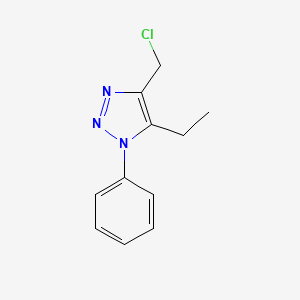
4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a chloromethyl group at the 4-position, an ethyl group at the 5-position, and a phenyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloromethyl-1-phenyl-1H-1,2,3-triazole with ethyl iodide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation of aromatic precursors followed by cyclization and purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazoles where the chlorine atom is replaced by the nucleophile.
Oxidation: Oxidized derivatives of the triazole ring.
Coupling Reactions: Coupled products with various aryl or alkyl groups attached to the triazole ring.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Forensic Science: The compound is employed in the modification of silica spheres to create nanoparticle powders for detecting latent fingerprints.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, enhancing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole
- 5-Ethyl-1-phenyl-1H-1,2,3-triazole
- 4-(Bromomethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole
Uniqueness
4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and ethyl groups on the triazole ring, which can influence its reactivity and biological activity. The combination of these substituents provides a distinct chemical profile compared to other triazole derivatives .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-ethyl-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZSPXFRZAGWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


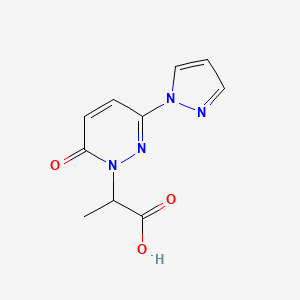
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1426662.png)
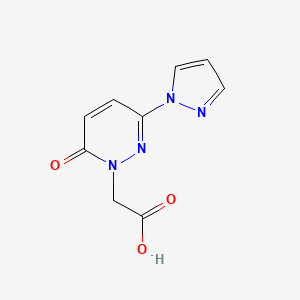
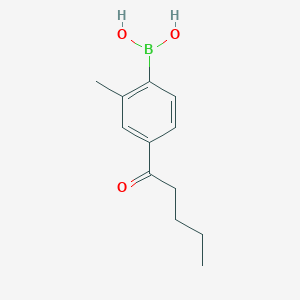
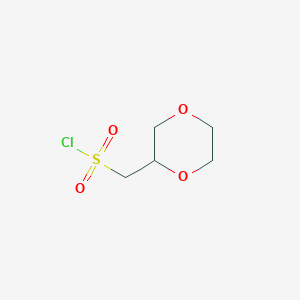
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
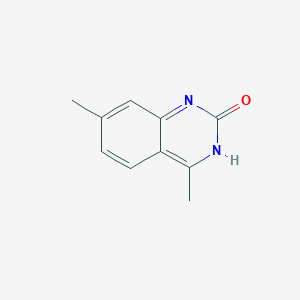
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426670.png)
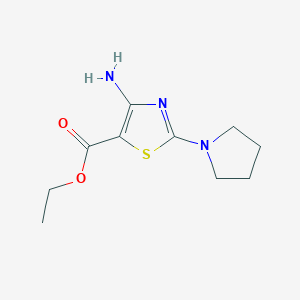
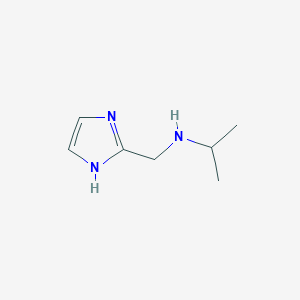
![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)
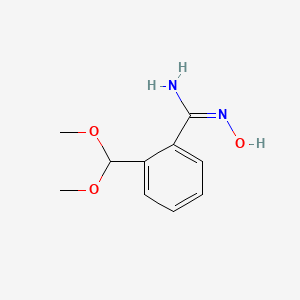
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426679.png)
